

# structure-activity relationship (SAR) of 1-Benzyl-1,4-diazepan-5-one analogs

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## Compound of Interest

Compound Name: 1-Benzyl-1,4-diazepan-5-one

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A Comparative Guide to the Structure-Activity Relationship of **1-Benzyl-1,4-diazepan-5-one** Analogs

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **1-Benzyl-1,4-diazepan-5-one** analogs, targeting researchers, scientists, and drug development professionals. The information is compiled from various studies on this chemical scaffold and its broader class, the 1,4-diazepines and benzodiazepines, to offer insights into their therapeutic potential.

## Introduction

The **1-Benzyl-1,4-diazepan-5-one** core structure is a key pharmacophore with diverse biological activities. As a privileged motif in medicinal chemistry, derivatives of this scaffold have been explored for various therapeutic applications, including as inhibitors of human nitric oxide synthesis and as cardiotonic agents.[1][2][3] This guide focuses on the impact of structural modifications on the biological activity of these analogs, providing a framework for the rational design of new and more potent therapeutic agents.

## Comparison of Biological Activities

The primary biological activity for which a clear SAR has been established for direct analogs of **1-Benzyl-1,4-diazepan-5-one** is their positive inotropic effect, demonstrating their potential in the treatment of heart failure.[3] Additionally, the broader class of 1,4-diazepines and benzodiazepines, which share structural similarities, are well-known for their effects on the

central nervous system (CNS) as anxiolytics and anticonvulsants, primarily through modulation of the GABA-A receptor.[4][5][6] Some derivatives have also been investigated as anticancer agents by inhibiting protein synthesis or specific kinases.[7][8]

## Positive Inotropic Activity

A study on a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][4][5]oxazin-7-yl)acetamides, which are analogs of the core topic, revealed significant positive inotropic effects. The data from this study is summarized below.

Table 1: Structure-Activity Relationship of **1-Benzyl-1,4-diazepan-5-one** Analogs as Positive Inotropic Agents[3]

Compound	Substitution on Benzyl Ring (R)	Inotropic Activity (% increase in stroke volume at 1 x 10 <sup>-5</sup> M)	Chronotropic Effect
3a	H	5.32 ± 0.11	Not significant
3b	4-F	6.15 ± 0.12	Not significant
3c	4-Cl	6.89 ± 0.13	Not significant
3d	4-Br	7.12 ± 0.14	Not significant
3e	4-CH <sub>3</sub>	6.45 ± 0.12	Not significant
3f	4-OCH <sub>3</sub>	5.88 ± 0.11	Not significant
3g	4-NO <sub>2</sub>	7.68 ± 0.14	Not significant
Milrinone (Standard)	-	2.38 ± 0.05	Not significant

From the data, it is evident that electron-withdrawing groups at the para position of the benzyl ring enhance the positive inotropic activity, with the 4-nitro substituted analog (3g) being the most potent.

## General SAR for CNS Activity (Inferred from Benzodiazepines)

While specific data on the CNS activity of **1-Benzyl-1,4-diazepan-5-one** analogs is limited, the extensive research on 1,4-benzodiazepines provides valuable insights.<sup>[4]</sup><sup>[5]</sup>

- Substituents on the fused benzene ring (if present): An electron-withdrawing group at position 7 (e.g., Cl, NO<sub>2</sub>) is crucial for anxiolytic and anticonvulsant activity.<sup>[5]</sup>
- Substituents at position 1 (N1): Small alkyl groups can be tolerated. The benzyl group in the topic compounds suggests that larger substituents are also being explored.
- Substituents at position 2: A carbonyl group is important for activity.<sup>[5]</sup>
- Substituents at the 5-phenyl ring (if present): Ortho or di-ortho substitution with electron-withdrawing groups can increase potency.

## Experimental Protocols

### Evaluation of Inotropic Activity<sup>[3]</sup>

Objective: To measure the effect of the compounds on the contractility of isolated heart muscle.

Methodology:

- Animal Model: Male New Zealand white rabbits.
- Tissue Preparation: The heart is rapidly excised and the left atrium is dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
- Experimental Setup: The atrium is attached to an isometric force transducer to record contractions. The preparation is allowed to equilibrate for 60 minutes.
- Drug Administration: Compounds are added to the bath in a cumulative concentration-response manner.

- **Data Analysis:** The change in the force of contraction (stroke volume) is measured and expressed as a percentage change from the baseline.

## Rota-rod Test for Sedative/Motor Coordination Effects (General Protocol)

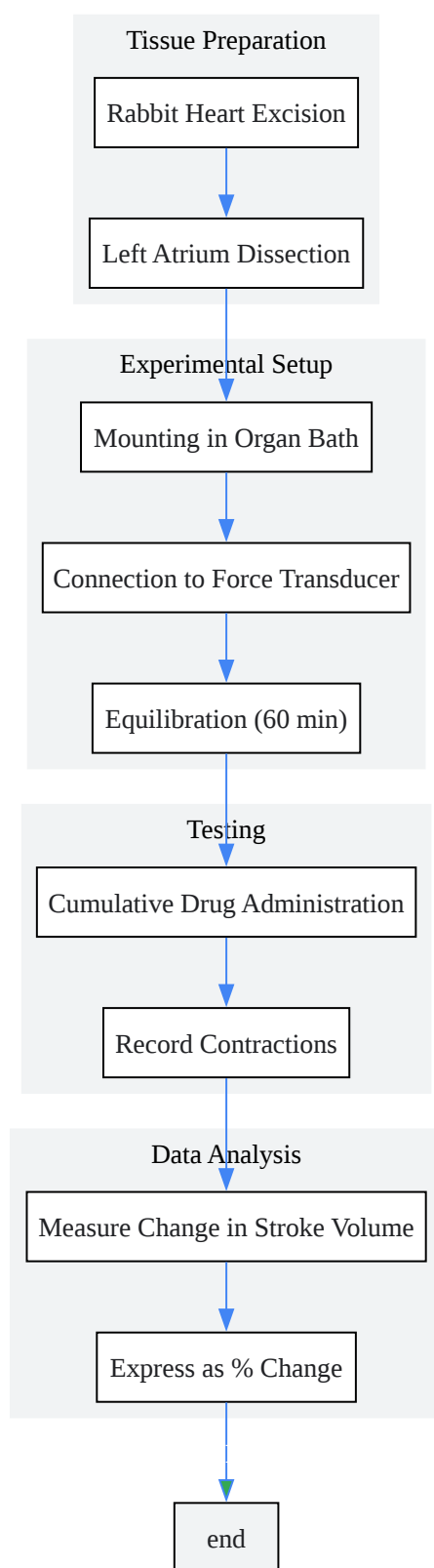
**Objective:** To assess the motor coordination and sedative effects of compounds.

**Methodology:**

- **Animal Model:** Mice or rats.
- **Apparatus:** A rotating rod (rota-rod) apparatus.
- **Procedure:** Animals are trained to stay on the rotating rod. On the test day, animals are administered the test compound or vehicle. After a specific time, they are placed on the rota-rod, and the latency to fall is recorded.
- **Data Analysis:** A decrease in the time spent on the rod compared to the control group indicates a deficit in motor coordination, which can be a sign of sedation.

## Visualizations

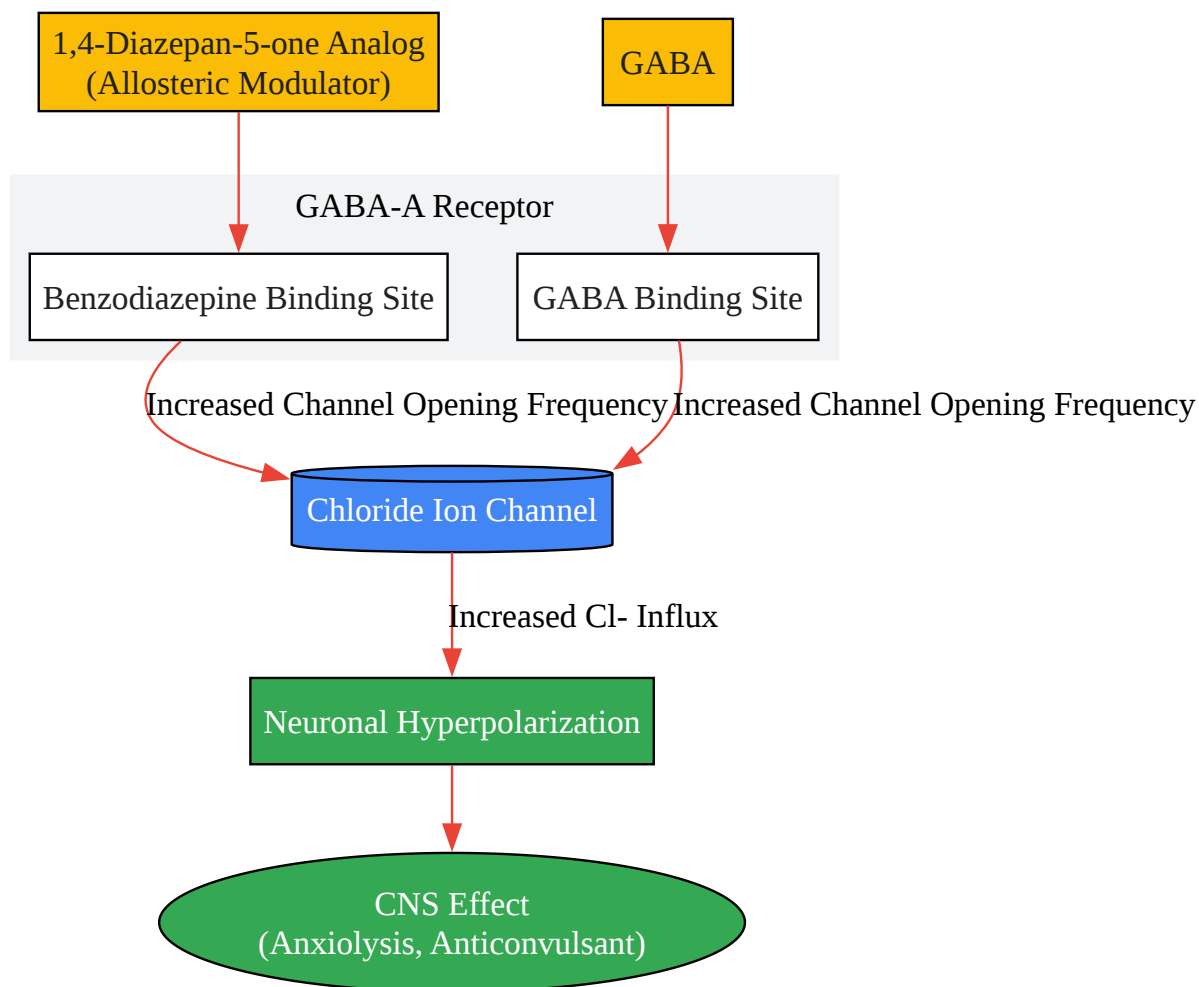
## Experimental Workflow for Inotropic Activity Screening



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Caption: Workflow for evaluating the positive inotropic activity of **1-Benzyl-1,4-diazepan-5-one** analogs.

## Putative Signaling Pathway for GABA-A Receptor Modulation



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Caption: Proposed mechanism of CNS activity via positive allosteric modulation of the GABA-A receptor.

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